molecular formula C21H19NO3 B2487193 8-allyl-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 312734-33-1

8-allyl-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2487193
CAS No.: 312734-33-1
M. Wt: 333.387
InChI Key: XIQFPSLDBFJLPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-allyl-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a chromene core with an allyl group at the 8-position, an N-(2-ethylphenyl) substituent, and a carboxamide group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-allyl-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate dienophile under acidic or basic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using an allyl halide and a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide.

    N-(2-ethylphenyl) Substitution: The N-(2-ethylphenyl) group can be introduced through a nucleophilic substitution reaction using 2-ethylphenylamine and a suitable leaving group, such as a halide or tosylate.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, to form epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromene core, leading to the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for more extensive oxidation.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for the reduction of the carbonyl group.

    Substitution: Reagents like halides, tosylates, or sulfonates can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromene derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 8-allyl-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-allyl-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide: Similar structure with the allyl group at the 7-position.

    8-allyl-N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide: Similar structure with a methyl group instead of an ethyl group on the phenyl ring.

    8-allyl-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide group.

Uniqueness

8-allyl-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs

Properties

IUPAC Name

N-(2-ethylphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-3-8-15-10-7-11-16-13-17(21(24)25-19(15)16)20(23)22-18-12-6-5-9-14(18)4-2/h3,5-7,9-13H,1,4,8H2,2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQFPSLDBFJLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.